![molecular formula C48H30O8 B15328955 6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B15328955.png)
6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid
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Overview
Description
6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid is a complex organic compound characterized by its multiple aromatic rings and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions include the use of solvents like toluene or dimethylformamide (DMF), bases such as potassium carbonate, and temperatures ranging from 80°C to 120°C .
Chemical Reactions Analysis
Types of Reactions
6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, esters, and anhydrides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as a drug candidate or a drug delivery agent.
Mechanism of Action
The mechanism of action of 6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s multiple aromatic rings allow it to intercalate into DNA or interact with proteins, potentially affecting their function. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their stability and activity .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-carboxyphenyl)-1,2,4-triazole: Another compound with multiple carboxylic acid groups and aromatic rings, used in coordination chemistry.
Pyridine-3,5-bis(phenyl-4-carboxylate): A compound with similar structural features, used in the synthesis of metal-organic frameworks (MOFs).
Uniqueness
6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid is unique due to its extended aromatic system and multiple carboxylic acid groups, which provide a high degree of functionality and versatility in chemical reactions and applications.
Properties
Molecular Formula |
C48H30O8 |
---|---|
Molecular Weight |
734.7 g/mol |
IUPAC Name |
6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C48H30O8/c49-45(50)29-5-1-27(2-6-29)39-21-40(28-3-7-30(8-4-28)46(51)52)23-43(22-39)44-25-41(35-11-9-33-19-37(47(53)54)15-13-31(33)17-35)24-42(26-44)36-12-10-34-20-38(48(55)56)16-14-32(34)18-36/h1-26H,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
InChI Key |
YNLIMEXIHCSBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O |
Origin of Product |
United States |
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